molecular formula C17H18N2O6S B3157528 2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid CAS No. 850021-32-8

2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid

Cat. No.: B3157528
CAS No.: 850021-32-8
M. Wt: 378.4 g/mol
InChI Key: GQWFRJIBZFFEJD-UHFFFAOYSA-N
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Description

2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid is a high-purity synthetic organic compound supplied for life science and medicinal chemistry research. With a molecular formula of C17H18N2O6S and a molecular weight of 378.40 g/mol, this chemical features a phenoxyacetic acid core structure linked to an N-methyl-4-acetamidobenzenesulfonamide group . The phenoxyacetic acid scaffold is a significant building block in the development of pharmacologically active molecules and is known to be associated with a wide range of biological activities, including anti-inflammatory, anti-mycobacterial, and anti-cancer properties . Researchers value this compound as a key intermediate in the synthesis and exploration of novel phenoxy acetamide derivatives, a class of molecules investigated for their cytotoxic and anti-proliferative effects against various cancer cell lines . Its structural complexity, incorporating multiple functional groups, makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in the design of new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. CAS Number : 850021-32-8 MDL Number : MFCD06385037 IUPAC Name : 2-[4-[(4-acetamidophenyl)sulfonyl-methylamino]phenoxy]acetic acid

Properties

IUPAC Name

2-[4-[(4-acetamidophenyl)sulfonyl-methylamino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-12(20)18-13-3-9-16(10-4-13)26(23,24)19(2)14-5-7-15(8-6-14)25-11-17(21)22/h3-10H,11H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWFRJIBZFFEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154022
Record name 2-[4-[[[4-(Acetylamino)phenyl]sulfonyl]methylamino]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850021-32-8
Record name 2-[4-[[[4-(Acetylamino)phenyl]sulfonyl]methylamino]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850021-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[[[4-(Acetylamino)phenyl]sulfonyl]methylamino]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid, a compound with significant biological potential, is primarily studied for its anti-inflammatory and analgesic properties. This article delves into its biological activity, supported by various research findings and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

Chemical Formula C15H18N2O5S\text{Chemical Formula C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

Research indicates that this compound acts primarily as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Anti-inflammatory Effects

A study demonstrated that this compound exhibited significant anti-inflammatory effects. The compound was tested in vivo, showing a reduction in paw thickness and weight in inflammatory models. The results indicated:

  • Paw Thickness Reduction : 63.35% to 46.51%
  • Paw Weight Reduction : 68.26% to 64.84%

Additionally, the compound effectively lowered levels of pro-inflammatory cytokines such as TNF-α and PGE-2 by approximately 61% and 60%, respectively .

Safety Profile

The safety profile was assessed through evaluations of renal and stomach function, as well as liver enzyme levels (AST and ALT). The compound showed minimal toxicity, making it a promising candidate for therapeutic applications in inflammatory diseases .

Comparative Analysis with Other Compounds

The following table compares the COX-2 inhibitory activity of this compound with other known compounds:

Compound NameIC50 (μM)Selectivity Index
This compound0.06 ± 0.01High
Celecoxib0.05 ± 0.02298.6
Mefenamic Acid1.98 ± 0.02Moderate

This comparison indicates that the compound exhibits potent COX-2 inhibitory activity with a favorable selectivity index compared to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

A pivotal study involving animal models of arthritis demonstrated that treatment with this compound led to significant improvements in joint swelling and pain relief compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues, further supporting its efficacy as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring or modifications to the sulfonamide/acetic acid groups. Key examples include:

Compound Name Core Structure Key Substituents/Modifications Source (Evidence ID)
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid Phenoxyacetic acid Oxopyrrolidinyl-acetamido group
2-{-4-[2-(2-Oxoperhydroperazin-1-yl)acetamido]phenoxy}acetic acid (Structure 41) Phenoxyacetic acid 2-Oxoperhydroperazinyl-acetamido group (IC₅₀ = 449.5 µM for AP-M inhibition)
2-(4-(2-Substituted aminothiazole-4-yl)phenoxy)acetic acid derivatives Phenoxyacetic acid Aminothiazole group (hypolipidemic activity in hyperlipidemia models)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid-phenoxy hybrid Boronic acid core with methoxyethylphenoxy group (HDAC inhibition, appressorium inhibition)
(3,5-Dimethyl-4-sulfonylphenoxy)acetic acid derivatives Phenoxyacetic acid Sulfonyl-benzimidazole and trifluoroethoxy-pyridinyl groups (synthetic yields: 65–92%)

Key Observations :

  • Sulfonamide vs. Amide/Thiazole : The target compound’s sulfonamide linker may enhance stability compared to amide-based analogs (e.g., oxopyrrolidinyl derivatives) .
  • Biological Targets: Substitutions dictate activity profiles. For instance, aminothiazole derivatives target lipid metabolism, while boronic acid analogs inhibit fungal HDACs .

Physicochemical Properties

While direct data for the target compound is sparse, trends among analogs include:

  • Solubility : Sulfonamide groups may reduce aqueous solubility compared to carboxylic acid derivatives.
  • Stability : Sulfonamide linkages (as in the target compound) are generally more hydrolytically stable than ester or amide bonds .

Q & A

Q. What are the key synthetic pathways for 2-[4-(N-methyl-4-acetamidobenzenesulfonamido)phenoxy]acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonamide coupling, phenoxyacetic acid formation, and N-methylation. For example:

  • Step 1 : Condensation of 4-aminophenol derivatives with chloroacetic acid under alkaline conditions (e.g., sodium bicarbonate) to form the phenoxyacetic acid backbone .
  • Step 2 : Sulfonamide coupling using N-methyl-4-acetamidobenzenesulfonyl chloride in anhydrous solvents (e.g., DMF) with catalytic triethylamine .
  • Optimization : Reaction yields (~70%) depend on precise temperature control (70–80°C), solvent polarity, and stoichiometric ratios. Automated flow reactors can enhance reproducibility and scalability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC : Quantifies purity (>97%) and monitors reaction intermediates .
  • NMR Spectroscopy : Confirms structural integrity, e.g., δ 7.2–7.8 ppm (aromatic protons), δ 3.2 ppm (N-methyl group), and δ 2.1 ppm (acetamide carbonyl) .
  • IR Spectroscopy : Identifies functional groups, such as C=O (1723 cm⁻¹ for carboxylic acid) and S=O (1160 cm⁻¹ for sulfonamide) .

Q. How does the compound’s structure influence its solubility and reactivity in biological assays?

The phenoxyacetic acid moiety enhances water solubility at physiological pH, while the sulfonamide group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). The N-methyl-4-acetamido group reduces metabolic degradation, improving bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use SMILES strings (e.g., CCOC(=O)COc1ccc(cc1)S(=O)(=O)N(C)C) to model binding affinities with proteins like cyclooxygenase-2 (COX-2) or carbonic anhydrase .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibitory activity using regression models .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity assays .
  • Control Experiments : Compare results with structurally analogous compounds (e.g., ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) to isolate structural determinants of activity .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Continuous Flow Synthesis : Reduces side reactions (e.g., hydrolysis of the acetamide group) by minimizing residence time at high temperatures .
  • Solid-Phase Extraction (SPE) : Purify intermediates using functionalized resins (e.g., C18 columns) to replace traditional recrystallization .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Forced Degradation Studies : Expose to UV light, oxidative (H₂O₂), and acidic/basic conditions to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid
Reactant of Route 2
2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid

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